(E)-hept-3-enyl acetate
(E)-hept-3-enyl acetate
(e)-3-Heptenyl acetate, also known as acetate(3E)-3-hepten-1-ol or 3-hepten-1-ol, acetate, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group) (e)-3-Heptenyl acetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (e)-3-heptenyl acetate is primarily located in the membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
1576-77-8
VCID:
VC0075153
InChI:
InChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h5-6H,3-4,7-8H2,1-2H3/b6-5+
SMILES:
CCCC=CCCOC(=O)C
Molecular Formula:
C9H16O2
Molecular Weight:
156.22 g/mol
(E)-hept-3-enyl acetate
CAS No.: 1576-77-8
Main Products
VCID: VC0075153
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol
CAS No. | 1576-77-8 |
---|---|
Product Name | (E)-hept-3-enyl acetate |
Molecular Formula | C9H16O2 |
Molecular Weight | 156.22 g/mol |
IUPAC Name | [(E)-hept-3-enyl] acetate |
Standard InChI | InChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h5-6H,3-4,7-8H2,1-2H3/b6-5+ |
Standard InChIKey | AAYIYWGTGAUKQY-AATRIKPKSA-N |
Isomeric SMILES | CCC/C=C/CCOC(=O)C |
SMILES | CCCC=CCCOC(=O)C |
Canonical SMILES | CCCC=CCCOC(=O)C |
Density | 0.885-0.887(d20/4) |
Physical Description | colourless liquid |
Description | (e)-3-Heptenyl acetate, also known as acetate(3E)-3-hepten-1-ol or 3-hepten-1-ol, acetate, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group) (e)-3-Heptenyl acetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (e)-3-heptenyl acetate is primarily located in the membrane (predicted from logP). |
Solubility | soluble in alcohol, fixed oils; insoluble in wate |
PubChem Compound | 5363206 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume